2-(2-{[2-(4-chloro-3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-diethylacetamide
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Overview
Description
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE is a complex organic compound that features a benzimidazole core, a chloromethylphenoxy group, and a diethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The chloromethylphenoxy group is introduced via nucleophilic substitution reactions, where the phenol derivative reacts with chloromethyl compounds in the presence of a base. The final step involves the attachment of the diethylacetamide moiety through amide bond formation, often using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted amines or thiols.
Scientific Research Applications
2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity. The chloromethylphenoxy group may enhance the compound’s binding affinity, while the diethylacetamide moiety can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate
- 3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 2-(2-{[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOL-1-YL)-N,N-DIETHYLACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzimidazole core and the diethylacetamide moiety provides a versatile scaffold for further modifications and applications .
Properties
Molecular Formula |
C22H26ClN3O2S |
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Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H26ClN3O2S/c1-4-25(5-2)21(27)15-26-20-9-7-6-8-19(20)24-22(26)29-13-12-28-17-10-11-18(23)16(3)14-17/h6-11,14H,4-5,12-13,15H2,1-3H3 |
InChI Key |
LRRFUGQDWVKFEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=CC=CC=C2N=C1SCCOC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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